N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride
CAS No.: 1236254-64-0
Cat. No.: VC2832227
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236254-64-0 |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-4-2-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H |
| Standard InChI Key | PQOCVJOUXDNJLA-UHFFFAOYSA-N |
| SMILES | CN(CCO)C(=O)C1CCCCN1.Cl |
| Canonical SMILES | CN(CCO)C(=O)C1CCCCN1.Cl |
Introduction
Chemical Identity and Structural Properties
N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride is a chemical compound with a piperidine ring core structure. Its molecular structure includes a carboxamide group at position 2 of the piperidine ring, with N-methyl and N-(2-hydroxyethyl) substituents. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.
Basic Chemical Information
The compound possesses the following fundamental chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1236254-64-0 |
| Molecular Formula | C₉H₁₉ClN₂O₂ |
| Molecular Weight | 222.71 g/mol |
| PubChem CID | 53410690 |
| Parent Compound | N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide (CID 53410691) |
This compound is characterized by its specific substitution pattern, with the carboxamide group positioned at carbon-2 of the piperidine ring . The presence of both methyl and hydroxyethyl groups on the amide nitrogen creates a tertiary amide structure with unique reactivity profiles.
Alternative Nomenclature
The compound is known by several alternative names in scientific literature and chemical databases:
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N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide hydrochloride
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N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride
Physical and Chemical Properties
The physical and chemical properties of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride are essential for understanding its behavior in various chemical environments and biological systems.
Physical Characteristics
While specific physical data for this exact compound is limited in the available literature, we can infer certain properties based on its molecular structure and similar compounds:
Chemical Reactivity
The reactivity of this compound is primarily determined by its functional groups:
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The tertiary amide group (N-methyl-N-hydroxyethyl-carboxamide) is generally resistant to hydrolysis under mild conditions
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The hydroxyethyl group provides a reactive site for further functionalization through its hydroxyl group
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The piperidine nitrogen, as part of the hydrochloride salt, has reduced nucleophilicity but can participate in reactions under basic conditions
Synthesis and Preparation Methods
Alternative Approaches
Alternative synthetic approaches might include:
| Synthetic Approach | Key Reagents | Advantages |
|---|---|---|
| Reductive amination | Piperidine-2-carbaldehyde, N-methyl-N-(2-hydroxyethyl)amine, reducing agent | Mild conditions, potentially higher yields |
| Microwave-assisted synthesis | Standard reagents with microwave irradiation | Reduced reaction times, environmentally friendly |
| Enzymatic synthesis | Lipases or amidases, appropriate substrates | Highly stereoselective, green chemistry approach |
Structural Analogs and Comparative Analysis
Related Piperidinecarboxamide Compounds
Several structurally similar compounds differ primarily in the position of the carboxamide group on the piperidine ring:
These positional isomers likely exhibit different biological activities and physical properties due to the altered spatial arrangement of functional groups.
Structure-Activity Relationships
The position of substitution on the piperidine ring significantly influences the compound's:
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Conformation and molecular geometry
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Binding affinity to potential biological targets
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Metabolic stability and pharmacokinetic properties
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Chemical reactivity and physical properties
The 2-substituted piperidine in our target compound creates a specific molecular shape that may enable interactions with biological receptors or enzymes different from those of its 3- and 4-substituted counterparts.
Biological Activity and Applications
Research Applications
The compound may find applications in various scientific fields:
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As a chemical building block in organic synthesis
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In pharmaceutical research for developing novel therapeutic agents
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As a molecular probe for studying biological systems
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In biomedical research and forensic applications, similar to related compounds
Analytical Methods and Characterization
Identification Techniques
For the identification and characterization of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride, several analytical techniques would be appropriate:
| Technique | Application | Expected Results |
|---|---|---|
| NMR Spectroscopy | Structure confirmation | Characteristic signals for piperidine ring, methyl group, hydroxyethyl chain, and amide functionality |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 187 (free base) or fragments characteristic of the structure |
| IR Spectroscopy | Functional group identification | Amide C=O stretch (~1650 cm⁻¹), O-H stretch (~3300-3400 cm⁻¹), C-N stretching |
| HPLC | Purity determination | Retention time specific to the compound under standardized conditions |
Chemical Identifiers
Various chemical identifiers facilitate the unambiguous identification of this compound in databases and literature:
Current Research and Future Perspectives
Research Trends
Current research involving piperidine-based carboxamide derivatives focuses on several promising areas:
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Development of novel pharmaceutical agents with improved selectivity profiles
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Investigation of structure-activity relationships to optimize biological activity
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Application as synthetic intermediates in the preparation of complex molecules
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Exploration of stereoselective synthesis methods to access enantiomerically pure compounds
Future Directions
Future research on N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride may include:
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Comprehensive evaluation of its pharmacological profile against various targets
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Development of more efficient synthetic routes
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Investigation of its potential as a building block for medicinal chemistry
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Exploration of structure modifications to enhance specific properties
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